molecular formula C8H16ClNO B13491736 3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride

3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride

Cat. No.: B13491736
M. Wt: 177.67 g/mol
InChI Key: CLLTYSQYSJOAAG-UHFFFAOYSA-N
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Description

3-Methyl-2-oxa-7-azaspiro[44]nonane hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro junction between a nitrogen-containing ring and an oxygen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable amine with an epoxide under acidic conditions to form the spirocyclic ring system. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride can be compared with other similar spirocyclic compounds, such as:

These compounds share similar spirocyclic structures but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of a nitrogen-containing ring and an oxygen-containing ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7-4-8(6-10-7)2-3-9-5-8;/h7,9H,2-6H2,1H3;1H

InChI Key

CLLTYSQYSJOAAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CO1.Cl

Origin of Product

United States

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